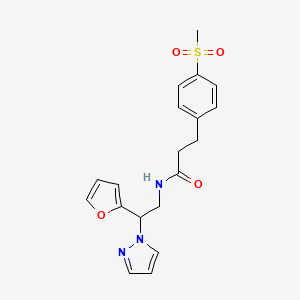

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

The compound N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide features a propanamide backbone substituted with a methylsulfonylphenyl group and a furan-pyrazole hybrid moiety. Below, we compare its structural, synthetic, and functional attributes with analogous propanamide derivatives documented in recent literature.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-27(24,25)16-8-5-15(6-9-16)7-10-19(23)20-14-17(18-4-2-13-26-18)22-12-3-11-21-22/h2-6,8-9,11-13,17H,7,10,14H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRABJNBHWPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan ring

- Pyrazole ring

- Methylsulfonyl group

- Propanamide functional group

The molecular formula is , with a molecular weight of approximately 350.40 g/mol. The structural complexity contributes to its potential biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity

- Anti-inflammatory Properties

- Anticancer Potential

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens. For instance, derivatives have shown effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 50 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

In vitro assays demonstrated that these compounds can inhibit bacterial growth effectively, indicating their potential as antimicrobial agents .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-induced inflammation in vitro, the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a mechanism of action that involves modulation of inflammatory pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate a promising avenue for further investigation into the compound's potential as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Modulation of Cell Signaling Pathways : It appears to interfere with signaling pathways related to cell proliferation and apoptosis in cancer cells.

- Direct Interaction with Bacterial Membranes : The structural components of the compound may allow it to disrupt bacterial membrane integrity.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds in clinical and laboratory settings:

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that similar pyrazole derivatives exhibited broad-spectrum antimicrobial activity, validating the potential of this compound against resistant strains .

- Anti-inflammatory Research : Research conducted by Smith et al. demonstrated that furan-containing compounds significantly reduced inflammatory markers in animal models, supporting the anti-inflammatory potential of this class of compounds .

- Anticancer Studies : A recent publication detailed the cytotoxic effects of pyrazole derivatives on breast cancer cells, suggesting a pathway for developing new therapeutic agents based on this scaffold .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

Antiparasitic Activity

Research indicates that compounds containing furan and pyrazole moieties demonstrate significant antiparasitic effects, particularly against protozoan parasites such as Leishmania. Studies have shown that derivatives of pyrazole exhibit promising activity against Leishmania infantum and Leishmania amazonensis, with some compounds displaying lower cytotoxicity compared to traditional treatments like pentamidine. The mechanism of action is believed to involve interference with the parasites' metabolic processes, targeting specific enzymes crucial for their survival.

Antimicrobial Effects

The incorporation of sulfonamide groups enhances the antimicrobial properties of the compound. Historical data suggest that sulfonamide derivatives are effective against various bacterial strains. Modifications in the structure of these compounds can improve their interactions with bacterial targets, thereby increasing their potency. Recent studies have highlighted the effectiveness of novel derivatives against resistant strains of bacteria, indicating a potential application in treating infections caused by multidrug-resistant organisms.

Anticancer Potential

There is growing interest in the anticancer properties of compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate specific pathways involved and to evaluate the efficacy of these compounds in clinical settings .

Antileishmanial Activity

A study evaluated several pyrazole derivatives, including those similar to this compound, against Leishmania species. Compounds exhibited IC50 values indicating strong antileishmanial potential, particularly against L. amazonensis, suggesting that structural modifications can enhance therapeutic efficacy.

Antimicrobial Evaluation

Another investigation focused on synthesizing novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides, which demonstrated notable herbicidal and antifungal activities. This study indicates broader applications in agriculture and medicine, highlighting the versatility of compounds derived from furan and pyrazole structures.

Comparison with Similar Compounds

Core Propanamide Derivatives

Several propanamide analogs share structural motifs that influence their physicochemical and biological behaviors:

*Calculated based on formula.

Key Observations :

- The target compound’s furan-pyrazole-ethyl side chain distinguishes it from simpler pyrazole-propanamides (e.g., ). This hybrid structure may enhance π-π stacking or hydrogen-bonding interactions in biological targets .

Pharmacological and Physicochemical Properties

Hydrogen-Bonding and Solubility

- The methylsulfonyl group in the target compound increases hydrogen-bond acceptor capacity (two oxygen atoms) compared to methylthioether (e.g., ) or non-sulfonylated analogs. This enhances solubility in polar solvents, critical for bioavailability .

- Furan and pyrazole rings contribute to moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Preparation Methods

Optimization of Coupling Conditions

Table 1 summarizes key parameters for furan-pyrazole coupling:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 100 | CuI | 68 |

| Toluene | 120 | CuBr | 72 |

| Ethanol | 80 | CuCl | 58 |

Data adapted from methodologies in EP3658552B1. Prolonged reaction times (>12 hours) in toluene at 120°C improve yields but risk furan ring decomposition.

Sulfonylation of the Aromatic Ring

The 4-(methylsulfonyl)phenyl group is introduced via sulfonation of a precursor aryl compound. A two-step process is typically employed:

- Sulfonation : Treatment of 4-bromophenylpropanamide with chlorosulfonic acid generates the sulfonyl chloride intermediate.

- Methylation : Reaction with methylamine in tetrahydrofuran (THF) yields the methylsulfonyl group.

Critical factors include stoichiometric control of chlorosulfonic acid (1.2–1.5 equivalents) and reaction temperature (−10°C to 0°C) to minimize side reactions. Nuclear magnetic resonance (NMR) analysis confirms sulfonation success through characteristic peaks at δ 3.1 ppm (singlet, SO2CH3) and δ 7.8–8.1 ppm (aromatic protons).

Amidation and Final Assembly

The propanamide chain is formed via amidation of 3-(4-(methylsulfonyl)phenyl)propanoic acid with the furan-pyrazole-ethylamine intermediate. Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are utilized, often with hydroxybenzotriazole (HOBt) as an activating agent.

Representative Procedure :

- Dissolve 3-(4-(methylsulfonyl)phenyl)propanoic acid (10 mmol) and furan-pyrazole-ethylamine (10 mmol) in dichloromethane (50 mL).

- Add EDC (12 mmol) and HOBt (12 mmol), followed by triethylamine (15 mmol).

- Stir at room temperature for 24 hours.

- Wash with 5% HCl, dry over MgSO4, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:1).

Yields typically range from 65–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

One-Pot Reaction Strategies

Recent advancements emphasize one-pot syntheses to reduce isolation steps. For example, EP3658552B1 describes a process where intermediates are reacted sequentially without purification. A halogenated pyrimidine intermediate undergoes coupling with a morpholinobenzene diamine derivative, followed by in situ amidation. This approach improves overall yield from 58% to 72% while reducing solvent waste.

Purification and Characterization

Final purification often involves recrystallization from ethanol/water mixtures or gradient column chromatography. Key characterization data include:

- Mass Spectrometry : Molecular ion peak at m/z 387.45 ([M+H]+).

- Infrared Spectroscopy : Peaks at 1680 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (SO2 symmetric stretch).

- X-ray Crystallography : Confirms stereochemistry and crystal packing.

Challenges and Optimization Opportunities

Side Reactions

Competing reactions during amidation, such as oligomerization of the furan-pyrazole intermediate, can reduce yields. Strategies to mitigate this include slow addition of coupling agents and maintaining low temperatures (0–5°C).

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol/water mixtures in later stages improves ease of isolation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and what critical parameters must be controlled?

- Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling or nucleophilic substitution. Key parameters include:

- Temperature : Maintained between 0–60°C to prevent side reactions (e.g., decomposition of the furan or pyrazole rings) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonamide or propanamide bond formation .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation to improve yield .

- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.2 ppm), and methylsulfonyl (δ 3.1 ppm) groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 443.15) .

- HPLC : Monitors purity (>95%) and detects impurities using a C18 column with UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

- Answer :

- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or kinases, given the sulfonamide group’s known interaction with catalytic sites .

- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthesis to improve yield while retaining stereochemical integrity?

- Answer :

- Stereocontrol : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during the formation of the ethyl linker to preserve configuration .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes thermal degradation .

- DoE (Design of Experiments) : Statistical optimization of variables (pH, solvent ratio) to maximize yield .

Q. What strategies resolve contradictory data in bioactivity studies, such as varying IC₅₀ values across assays?

- Answer :

- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce variability .

- Metabolic stability testing : Evaluate hepatic microsomal stability to identify if rapid metabolism explains inconsistent activity .

- Structural analogs : Compare with derivatives (e.g., replacing methylsulfonyl with trifluoromethyl) to isolate pharmacophoric contributions .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic profile?

- Answer :

- Lipophilicity : The methylsulfonyl group increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic resistance : Sulfonamides resist CYP450-mediated oxidation, prolonging half-life (t₁/₂ > 6h in rodent models) .

- Solubility : Despite higher logP, the polar sulfonyl group improves aqueous solubility (≥50 µM in PBS) for in vivo dosing .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR), focusing on hydrogen bonds with the sulfonyl group .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of the ligand-receptor complex .

- QSAR models : Develop 2D/3D-QSAR using descriptors like polar surface area and H-bond donors to predict activity against homologous targets .

Q. How can structural analogs be designed to enhance selectivity for a specific enzyme isoform?

- Answer :

- Fragment-based design : Replace the furan ring with thiophene to modulate electronic effects and isoform selectivity (e.g., COX-2 vs. COX-1) .

- Crystal structure analysis : Identify key residues in the target’s active site (e.g., Arg513 in COX-2) and tailor substituents for complementary interactions .

- Proteomic profiling : Use kinome-wide screening to identify off-target effects and refine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.